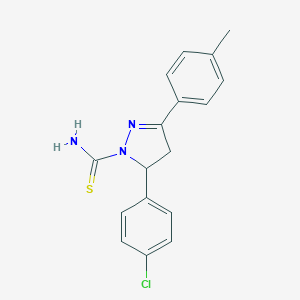

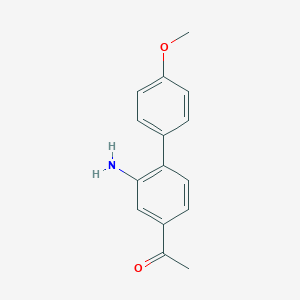

![molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1](/img/structure/B124999.png)

Benzo[b]thiophene-3-methanol, 7-chloro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Agent

Benzo[b]thiophene derivatives have been studied for their antimicrobial properties. Specifically, compounds like 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene have shown high antibacterial activity against Staphylococcus aureus . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be a potential candidate for developing new antimicrobial drugs.

Antifungal Applications

The antifungal potential of benzo[b]thiophene compounds has been recognized, with some derivatives displaying effectiveness against fungal diseases . This indicates that 7-chloro-benzo[b]thiophene-3-methanol may serve as a starting point for synthesizing antifungal agents.

Anti-Cancer Properties

Thiophene derivatives are known to possess anti-cancer properties. The presence of a thiophene nucleus in drugs like Raloxifene , used for breast cancer treatment, highlights the therapeutic importance of this class of compounds in oncology .

Antioxidant Activity

Some benzothiophene derivatives have demonstrated significant antioxidant capacities, surpassing those of known antioxidants like trolox . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be explored for its antioxidant properties, potentially contributing to the management of oxidative stress-related diseases.

Anti-Inflammatory Uses

Thiophene and its derivatives have been reported to exhibit anti-inflammatory effects . This opens up research avenues for 7-chloro-benzo[b]thiophene-3-methanol in the development of anti-inflammatory medications.

Kinase Inhibition

Thiophene derivatives have been identified as kinase inhibitors, which are crucial in the regulation of cell functions and signaling pathways . This property can be harnessed in the design of targeted therapies for various diseases, including cancer.

Estrogen Receptor Modulation

Compounds containing a thiophene nucleus have been used to modulate estrogen receptors, which is significant in the treatment of diseases like osteoporosis and breast cancer .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives have applications in material science due to their electronic properties. They can be used in the development of organic semiconductors and conducting polymers .

Mécanisme D'action

Target of Action

Benzo[b]thiophene-3-methanol, 7-chloro-, also known as (7-Chloro-1-benzothiophen-3-yl)methanol, is an impurity of Sertaconazole , an imidazole antifungal agent

Mode of Action

It is known that benzo[b]thiophene derivatives have potential anticancer effects . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Biochemical Pathways

It is known that benzo[b]thiophene derivatives can be synthesized from aryne precursors and alkynyl sulfides . This suggests that the compound may interact with biochemical pathways involving these substances.

Result of Action

It is known that benzo[b]thiophene derivatives have potential anticancer effects .

Action Environment

It is known that the synthesis of benzo[b]thiophene derivatives involves a one-step intermolecular process , suggesting that the reaction conditions could potentially influence the compound’s action.

Propriétés

IUPAC Name |

(7-chloro-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFBEHOZYXSGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-3-methanol, 7-chloro- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)

![Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate](/img/structure/B124920.png)

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)